molecular formula C14H19N5O2 B2375939 8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-04-6

8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2375939
CAS No.: 887462-04-6
M. Wt: 289.339
InChI Key: UUQMMAZQAMOYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative with a fused imidazo[2,1-f]purine-dione scaffold. Its structure features ethyl, methyl, and propyl substituents at positions 8, 1/7, and 3, respectively. This compound belongs to a broader class of imidazopurine-diones investigated for diverse pharmacological activities, including serotonin receptor modulation (5-HT1A/5-HT7), phosphodiesterase (PDE) inhibition, and anticancer effects . The ethyl and propyl alkyl chains contribute to moderate lipophilicity, balancing metabolic stability and receptor affinity .

Properties

IUPAC Name

6-ethyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-5-7-18-12(20)10-11(16(4)14(18)21)15-13-17(6-2)9(3)8-19(10)13/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQMMAZQAMOYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3CC)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate aldehydes, ketones, and amines under acidic or basic conditions. The reaction conditions often include the use of catalysts such as nickel complexes, which can facilitate the formation of the imidazole ring through microwave-assisted synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the recovery and reuse of catalysts can be implemented to make the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazole and purine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Serotonin Receptor Modulation

Research indicates that imidazole derivatives, including this compound, can act as modulators of serotonin receptors. This modulation is crucial for developing treatments for mood disorders such as depression and anxiety. The compound's structural analogs have shown promise in enhancing serotonin receptor affinity, which may lead to effective antidepressant therapies .

Anticancer Activity

Studies have demonstrated that imidazole derivatives can inhibit cancer cell proliferation. Specifically, compounds similar to 8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been explored for their effects on insulin-linked cancer cells and hormonal targeting in breast cancer treatment. These compounds may interact with insulin receptors and IGF-1R heterodimers, providing a pathway for targeted cancer therapies .

Phosphodiesterase Inhibition

The compound has been investigated for its potential as a phosphodiesterase inhibitor. Phosphodiesterases play a vital role in cellular signaling pathways, and their inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are important in various physiological processes. This mechanism is particularly relevant in treating conditions like erectile dysfunction and heart failure .

Case Studies

Study FocusFindingsImplications
Serotonin Receptor ModulationEnhanced affinity for serotonin receptors in vitroPotential antidepressant effects
Anticancer ActivityInhibition of proliferation in insulin receptor-targeted cancer cellsDevelopment of targeted cancer therapies
Phosphodiesterase InhibitionIncreased cAMP levels observed in treated cell linesPossible applications in cardiovascular therapies

Mechanism of Action

The mechanism of action of 8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Receptor Binding and Enzyme Inhibition

Alkyl Chain Variations
  • Compound 3i (8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-):

    • Features a pentyl linker and fluorophenylpiperazine group.
    • Exhibits potent 5-HT1A/5-HT7 receptor affinity (Ki < 50 nM) and antidepressant activity at 2.5–5 mg/kg in FST (Forced Swim Test) .
    • Lower PDE4B/PDE10A inhibition compared to serotonin receptor activity .
  • CB11 (8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-): Substituted with a butyl chain and aminophenyl group. Acts as a PPARγ agonist, inducing apoptosis in NSCLC cells via ROS production and caspase-3 activation . Demonstrates divergent therapeutic targeting compared to serotonin-focused analogs.
  • Compound 5 (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-): Contains a dihydroisoquinolinylbutyl substituent. Shows dual 5-HT1A/D2 receptor affinity and moderate PDE4B inhibition .

Key Insight: The length and flexibility of alkyl chains (e.g., pentyl vs. propyl) enhance serotonin receptor binding, while bulky aromatic groups (e.g., aminophenyl) redirect activity toward anticancer pathways.

Aromatic and Halogenated Substituents
  • Compound in (3-(2-chlorobenzyl)-1,7-dimethyl-):

    • 2-chlorobenzyl group confers TGF-β inhibitory activity , useful in cancer and fibrosis .
    • Contrasts with fluorophenylpiperazine derivatives, which prioritize serotonin modulation.

Key Insight : Halogenation (Cl, F) and electron-withdrawing groups enhance target selectivity and stability but shift therapeutic applications (e.g., TGF-β vs. 5-HT receptors).

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Weight Melting Point (°C) Purity (%) LogP* Key Activity
Target Compound 333.39 Not reported >95 ~2.8 Serotonin modulation
Compound 20b () 385.42 232–235 100 ~1.5 Dopamine hybrid activity
CB11 () 413.45 Not reported >95 ~3.2 PPARγ agonism
Compound 3i () 511.57 Not reported >95 ~4.1 5-HT1A/5-HT7 affinity
1,7-Dimethyl-8-(2-phenylethyl)- () 353.41 Not reported >95 ~3.5 Not reported

*LogP estimated via substituent contributions.

Mechanistic Divergence and Therapeutic Implications

  • Antidepressant vs. Anticancer Activity: Fluorophenylpiperazinyl derivatives (e.g., Compound 3i) prioritize 5-HT receptor modulation, whereas butyl/aminophenyl analogs (e.g., CB11) activate PPARγ-mediated apoptosis .
  • Enzyme Inhibition Profiles: Dihydroisoquinolinylbutyl substituents (Compound 5) enable PDE4B inhibition, unlike simpler alkyl chains .

Biological Activity

8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound belonging to the imidazopurine class. Its unique structural features and potential biological activities make it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

Component Description
IUPAC Name This compound
Molecular Formula C16H23N5O2
CAS Number 16798045

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition can lead to antimicrobial or anticancer effects by disrupting the normal functioning of these enzymes.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways within cells. This modulation can affect physiological responses and has implications for treating diseases.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that derivatives of imidazopurines exhibit significant antimicrobial properties. The mechanism often involves disruption of nucleic acid synthesis in pathogens. For example, compounds similar to 8-ethyl-1,7-dimethyl-3-propyl have shown effectiveness against bacterial strains and fungi due to their ability to interfere with essential metabolic processes.

Anticancer Potential

Imidazopurine derivatives have been investigated for their anticancer properties. The ability of 8-ethyl-1,7-dimethyl-3-propyl to inhibit cell proliferation in cancer cell lines has been noted in various studies. The compound's action may involve apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

Recent studies suggest that imidazopurines can interact with serotonin receptors (5-HT receptors), indicating potential antidepressant and anxiolytic properties. The presence of specific functional groups in the structure enhances receptor affinity and selectivity.

Research Findings

Several studies have contributed to understanding the biological activity of 8-ethyl-1,7-dimethyl-3-propyl:

  • Antidepressant Activity : A study found that related compounds exhibited significant antidepressant effects in animal models at specific dosages (e.g., 2.5 mg/kg) . Molecular docking studies indicated that these compounds possess pharmacophoric features essential for serotonin receptor modulation.
  • Enzyme Interaction Studies : Research has shown that imidazopurines can inhibit key enzymes involved in metabolic pathways. These findings suggest a mechanism where the compound disrupts enzymatic activity critical for pathogen survival or cancer cell proliferation .
  • Comparative Analysis : A comparative study highlighted that compounds with similar structures displayed varying degrees of biological activity based on their substituents. This emphasizes the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of imidazopurines were tested against multiple bacterial strains. Results indicated a notable reduction in bacterial viability when treated with 8-ethyl-1,7-dimethyl-3-propyl derivatives compared to controls.

Case Study 2: Cancer Cell Line Studies

In vitro studies involving cancer cell lines demonstrated that treatment with the compound led to significant apoptosis rates compared to untreated cells. Flow cytometry analysis confirmed cell cycle arrest at the G0/G1 phase.

Q & A

Q. What are the optimal synthetic routes for preparing 8-ethyl-1,7-dimethyl-3-propyl-imidazo[2,1-f]purine-2,4-dione?

Synthesis typically involves multi-step protocols, including cyclization and substitution reactions. Key steps include:

  • Core formation : Cyclization of purine precursors with imidazole derivatives under controlled temperatures (e.g., 60–80°C) using solvents like dichloromethane or ethanol .
  • Substituent introduction : Alkylation or nucleophilic substitution to add ethyl, methyl, and propyl groups. For example, propyl groups may be introduced via Mitsunobu reactions or alkyl halide intermediates .
  • Purification : Column chromatography (silica gel, CH2Cl2/MeOH gradients) or recrystallization to achieve >95% purity .
    Critical parameters: Catalyst selection (e.g., Pd(Ph3P)4 for cross-coupling) and reaction time optimization to minimize byproducts.

Q. How can the structural integrity of this compound be validated experimentally?

Use a combination of analytical techniques:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and stereochemistry .
  • Mass spectrometry (ESI-MS or HRMS) : Verify molecular weight (e.g., expected MW ~412.45 g/mol for related analogs) .
  • X-ray crystallography : Resolve 3D conformation, particularly for assessing substituent effects on the fused imidazo-purine core .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Solubility : Enhanced by polar substituents (e.g., methoxy groups in analogs) in aqueous buffers (pH 6–8). Hydrophobic groups (ethyl, propyl) reduce solubility but improve membrane permeability .
  • Stability : Degrades under UV light or acidic conditions (pH <4). Store at –20°C in inert solvents (DMSO or ethanol) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) affect biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Ethyl and propyl groups : Enhance lipophilicity and receptor binding via hydrophobic interactions (e.g., with kinase ATP pockets) .
  • Methyl groups at positions 1 and 7 : Critical for maintaining imidazo-purine core rigidity, as removal reduces enzyme inhibition potency by >50% .

    Example: Analogous compounds with 2-chlorobenzyl substitutions show 10-fold higher binding affinity to 5-HT1A receptors due to halogen bonding .

Q. How can contradictory data in biological assays (e.g., enzyme inhibition vs. cellular activity) be resolved?

  • Assay optimization :
    • Use isoform-specific enzymes (e.g., recombinant human kinases) to eliminate off-target effects .
    • Validate cellular uptake via LC-MS quantification to ensure intracellular compound availability .
  • Mechanistic studies : Pair enzymatic assays with molecular docking to identify binding modes. For example, conflicting IC50 values may arise from differential solvent accessibility in crystallized vs. solution-phase enzymes .

Q. What experimental strategies are recommended for studying its pharmacokinetics?

  • In vitro models :
    • Caco-2 assays : Predict intestinal absorption (Papp >1×10<sup>−6</sup> cm/s indicates high permeability) .
    • Microsomal stability tests : Monitor metabolic half-life using liver microsomes (e.g., CYP3A4/5 involvement) .
  • In vivo profiling : Radiolabel the compound (e.g., <sup>14</sup>C at the ethyl group) to track distribution and excretion in rodent models .

Q. How can its potential as a kinase inhibitor be systematically evaluated?

  • Kinase panel screening : Test against a library of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify targets .
  • Cellular validation : Measure downstream phosphorylation (e.g., ERK1/2 for MAPK pathway inhibitors) via Western blotting .
    Case study: Analogous imidazo-purines inhibit CDK2 with IC50 = 0.2 μM, confirmed by ATP-competitive binding in crystal structures (PDB ID: 3RJU) .

Methodological Recommendations

  • For structural analogs : Prioritize substituents at positions 3 and 8 for tuning receptor selectivity .
  • For conflicting bioactivity data : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • For scale-up synthesis : Employ continuous flow chemistry to improve yield (e.g., 90% purity at 10-g scale) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.